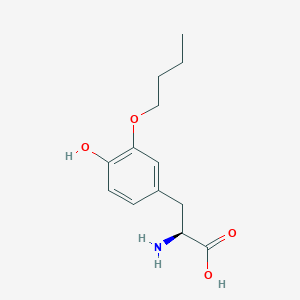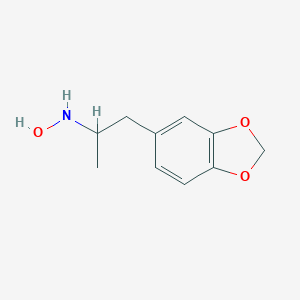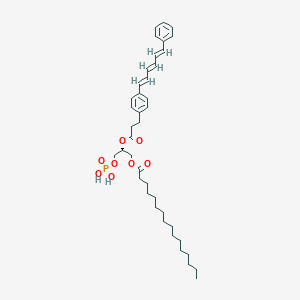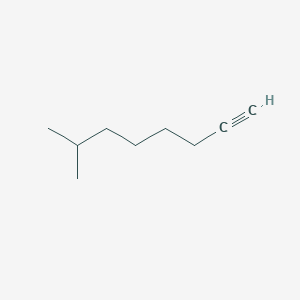
7-Methyloct-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyloct-1-yne is a chemical compound that belongs to the family of alkynes. It is a colorless liquid with a strong odor and is used in various scientific research applications.
Mechanism Of Action
The mechanism of action of 7-Methyloct-1-yne is not well understood. However, it is known to act as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It is also known to have antimicrobial and antifungal properties.
Biochemical And Physiological Effects
7-Methyloct-1-yne has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to have neuroprotective effects. It has also been shown to have anti-inflammatory properties and to be a potent antioxidant.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 7-Methyloct-1-yne in lab experiments is its versatility. It can be used as a building block in the synthesis of various organic compounds and can also be used in the development of new methods for the synthesis of complex organic molecules. However, one of the limitations of using 7-Methyloct-1-yne is its potential toxicity. It can be harmful if ingested, inhaled, or absorbed through the skin.
Future Directions
There are several future directions for the use of 7-Methyloct-1-yne in scientific research. One direction is the development of new methods for the synthesis of complex organic molecules. Another direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, further research is needed to understand its mechanism of action and to investigate its potential as a tool for studying enzyme inhibition.
Conclusion:
In conclusion, 7-Methyloct-1-yne is a versatile chemical compound that has various scientific research applications. It can be synthesized using various methods and has been shown to have several biochemical and physiological effects. Although there are some limitations to its use, the future directions for the use of 7-Methyloct-1-yne in scientific research are promising. Further research is needed to fully understand its potential as a therapeutic agent and as a tool for studying enzyme inhibition.
Synthesis Methods
7-Methyloct-1-yne can be synthesized using various methods. One of the most commonly used methods is the Sonogashira coupling reaction, which involves the reaction of an aryl or vinyl halide with a terminal alkyne in the presence of a palladium catalyst. Another method involves the reaction of an alkene with a terminal alkyne in the presence of a catalytic amount of copper(I) iodide and a base.
Scientific Research Applications
7-Methyloct-1-yne is widely used in scientific research applications. It is used as a building block in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. It is also used in the development of new methods for the synthesis of complex organic molecules.
properties
CAS RN |
118864-33-8 |
|---|---|
Product Name |
7-Methyloct-1-yne |
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
7-methyloct-1-yne |
InChI |
InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h1,9H,5-8H2,2-3H3 |
InChI Key |
RTXYCQAQYUOCHG-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCC#C |
Canonical SMILES |
CC(C)CCCCC#C |
synonyms |
1-Octyne, 7-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



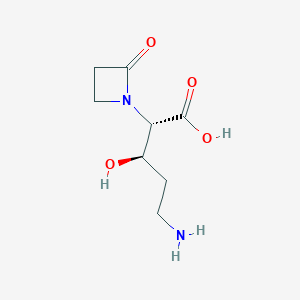
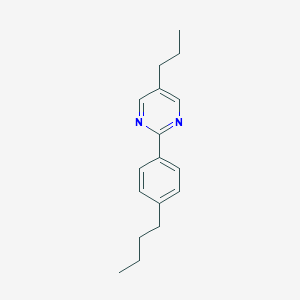
![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol](/img/structure/B37734.png)
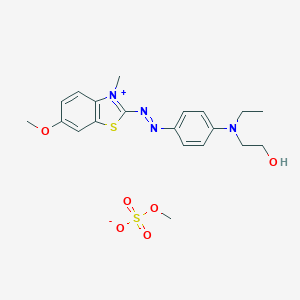
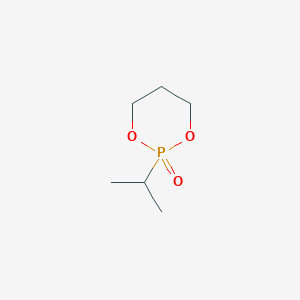
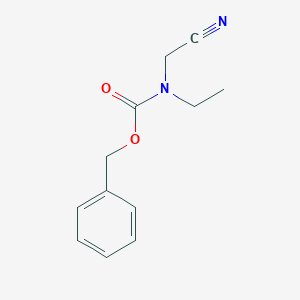
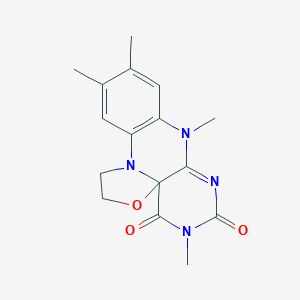
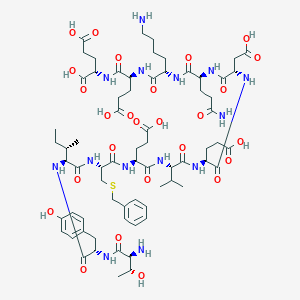
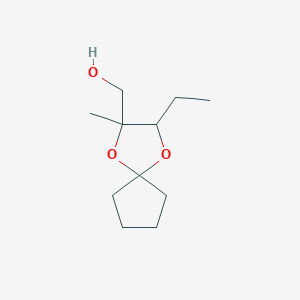
![3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B37750.png)
![2-Methyl-1H-cyclopenta[l]phenanthrene](/img/structure/B37752.png)
